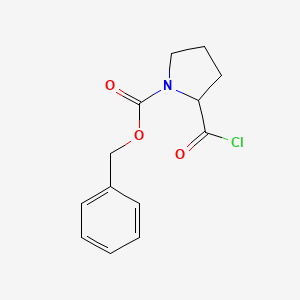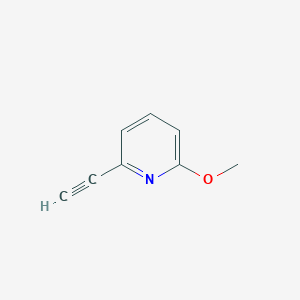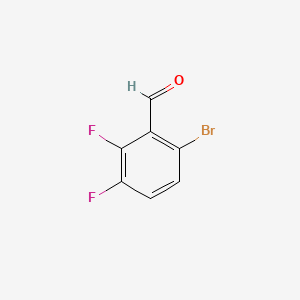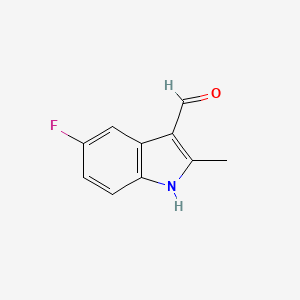
5-Fluoro-2-metil-1H-indol-3-carbaldehído
Descripción general
Descripción
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde (5-FIMICA) is a versatile synthetic intermediate used in various industrial and research applications. It is a colorless liquid with a melting point of -14°C and a boiling point of 171°C. It is a highly reactive compound and is used in a variety of chemical reactions, such as the synthesis of fluoroindoles, indoles, and other heterocycles. 5-FIMICA is also widely used in pharmaceutical and biotechnological research as a starting material for the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Actividad antiviral
5-Fluoro-2-metil-1H-indol-3-carbaldehído: los derivados se han estudiado por sus propiedades antivirales. Por ejemplo, ciertos derivados de tiosemicarbazida han mostrado una potente actividad inhibitoria contra una gama de virus de ARN y ADN, incluido el virus Coxsackie B4 . Estos hallazgos sugieren un potencial para el desarrollo de nuevos fármacos antivirales que podrían ser efectivos contra diversas infecciones virales.
Propiedades antiinflamatorias
Los derivados del indol, incluidos los de This compound, son conocidos por poseer actividades antiinflamatorias . Esto los convierte en candidatos para el desarrollo de nuevos agentes antiinflamatorios que podrían usarse para tratar afecciones como la artritis, el asma y otras enfermedades inflamatorias.
Aplicaciones anticancerígenas
El núcleo de indol es una característica común en muchas moléculas de fármacos sintéticos debido a su alta afinidad para unirse con múltiples receptores. Esta característica es beneficiosa en el desarrollo de agentes anticancerígenos. Los derivados del indol se han explorado por su potencial para inhibir el crecimiento de las células cancerosas y podrían ser clave para crear nuevas terapias para varios tipos de cáncer .
Efectos antimicrobianos
Los derivados del indol exhiben propiedades antimicrobianas, que incluyen la capacidad de combatir infecciones bacterianas y fúngicas. Las características estructurales de This compound lo convierten en un andamiaje valioso para sintetizar nuevos compuestos antimicrobianos que podrían usarse para tratar enfermedades infecciosas .
Papel en las reacciones multicomponente (MCR)
This compound: juega un papel importante en las reacciones multicomponente, que son una estrategia sostenible en química medicinal. Estas reacciones tienen un alto rendimiento y son rentables, lo que convierte al compuesto en un precursor ideal para sintetizar moléculas complejas con posibles aplicaciones farmacéuticas .
Síntesis de compuestos heterocíclicos
La porción de indol es crucial para la síntesis de varios compuestos heterocíclicosThis compound puede sufrir reacciones de acoplamiento C-C y C-N y reducciones, facilitando la creación de diversos derivados heterocíclicos que son importantes en el descubrimiento de fármacos .
Safety and Hazards
Direcciones Futuras
Indole-3-carboxaldehyde and its derivatives, including 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions . Therefore, they hold potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, such as 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQQNGEDJOACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424371 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815586-68-6 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
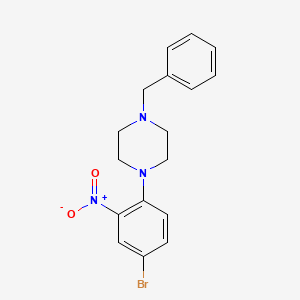

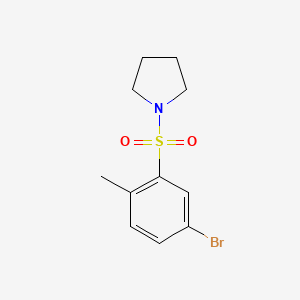
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
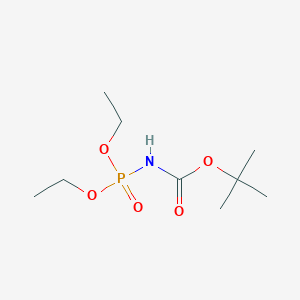


![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

